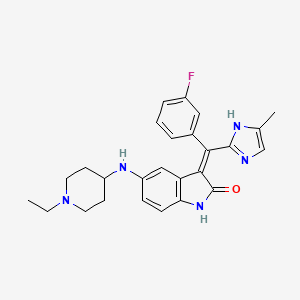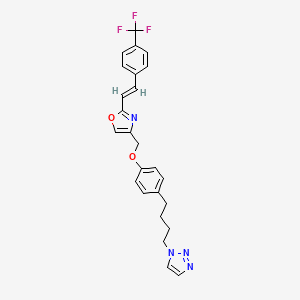
Tyrosine kinase-IN-1
概要
説明
Tyrosine kinase-IN-1 is a multi-targeted tyrosine kinase inhibitor . Tyrosine kinases are enzymes that transfer a phosphate group from ATP to specific areas on cell proteins . They help transmit signals that cause cells to grow, divide, and perform specific functions . In many types of cancer, tyrosine kinases can be abnormal, leading to uncontrolled cell growth .
科学的研究の応用
Cancer Therapeutics
Tyrosine kinase-IN-1: is primarily researched for its potential in cancer treatment. Tyrosine kinases are crucial in cell signaling pathways that regulate cell division and growth. Overexpression or mutations in these enzymes can lead to uncontrolled cell proliferation, a hallmark of cancer . By inhibiting these kinases, Tyrosine kinase-IN-1 may prevent the growth and spread of cancer cells. It’s particularly promising in targeting cancers with known mutations in tyrosine kinase genes.
Developmental Biology
In developmental biology, Tyrosine kinase-IN-1 has applications in understanding cell fate and signaling pathways. Receptor tyrosine kinases (RTKs) play essential roles in cellular communication during the development of multicellular organisms . By modulating RTK activity, researchers can study the impact on cell proliferation, growth, and differentiation, providing insights into developmental disorders and potential therapeutic targets.
Neurobiology
In neurobiology, Tyrosine kinase-IN-1 can be used to study nerve growth and neurogenesis. Tyrosine kinases like NGF and EGF are vital for neural development and plasticity . Investigating how Tyrosine kinase-IN-1 influences these pathways can lead to a better understanding of neurological diseases and the development of new neuroprotective drugs.
Angiogenesis Research
Angiogenesis, the formation of new blood vessels, is another area where Tyrosine kinase-IN-1 is applied. It’s particularly relevant in the context of diseases like cancer, where angiogenesis promotes tumor growth and metastasis. By inhibiting specific tyrosine kinases involved in angiogenesis, such as Tie-1, Tyrosine kinase-IN-1 could serve as a potential anti-angiogenic therapy .
Metabolic Disorders
Tyrosine kinase-IN-1: also has potential applications in the study of metabolic disorders. Insulin receptor is a tyrosine kinase that plays a significant role in glucose homeostasis. Dysregulation of this pathway can lead to conditions like diabetes. Researchers can use Tyrosine kinase-IN-1 to explore the insulin signaling pathway and develop new treatments for metabolic diseases .
Photobiology
The design and application of light-regulated receptor tyrosine kinases is an emerging field where Tyrosine kinase-IN-1 could be utilized. By engineering receptors to respond to light, scientists can control cell signaling pathways with precision. This has implications for basic research and potential therapeutic applications, such as in tissue engineering and regenerative medicine .
作用機序
Target of Action
Tyrosine kinase-IN-1 primarily targets Receptor Tyrosine Kinases (RTKs) . RTKs are transmembrane cell-surface proteins that act as signal transducers . They regulate essential cellular processes like proliferation, apoptosis, differentiation, and metabolism . RTK alteration occurs in a broad spectrum of cancers, emphasizing its crucial role in cancer progression and as a suitable therapeutic target .
Mode of Action
Tyrosine kinase-IN-1 interacts with its targets, the RTKs, by competing with ATP for the ATP binding site of the kinase . This reduces tyrosine kinase phosphorylation, thereby inhibiting cancer cell proliferation . Before RTKs are activated, each RTK is cis-autoinhibited by a specific group of intra-molecular interactions unique to each receptor . The binding of growth factors to the extracellular domains of RTK molecules causes two receptor molecules to dimerize, which brings the cytoplasmic tails of the receptors close to each other and causes the tyrosine kinase activity of these tails to be turned on .
Biochemical Pathways
Tyrosine kinase-IN-1 affects several biochemical pathways. The phosphorylation of tyrosines on the receptor tails triggers the assembly of an intracellular signaling complex on the tails . The newly phosphorylated tyrosines serve as binding sites for signaling proteins that then pass the message on to yet other proteins . Many studies have found that Tyrosine kinase-IN-1 influences RTK activation and their downstream signaling pathways resulting in increased apoptosis, decreased proliferation, and decreased migration in cancer both in vitro and in vivo .
Result of Action
The molecular and cellular effects of Tyrosine kinase-IN-1’s action primarily involve the inhibition of cancer cell proliferation. By reducing tyrosine kinase phosphorylation, Tyrosine kinase-IN-1 inhibits the growth and proliferation of cancer cells . This results in increased apoptosis, decreased proliferation, and decreased migration in cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tyrosine kinase-IN-1. For instance, the presence of growth factors in the extracellular environment can affect the activation of RTKs . Additionally, the cellular microenvironment, including factors such as pH and the presence of other signaling molecules, can also impact the effectiveness of Tyrosine kinase-IN-1 .
Safety and Hazards
Tyrosine kinase-IN-1 is toxic and a moderate to severe irritant to the skin and eyes . It contains a pharmaceutically active ingredient and should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . Cardiovascular side effects ranging from hypertension, atrial fibrillation, reduced cardiac function, and heart failure to sudden death have been reported with the use of tyrosine kinase inhibitors .
将来の方向性
Tyrosine kinase inhibitors, including Tyrosine kinase-IN-1, have shown significant utility in the treatment of multiple hematological malignancies and solid tumors . Despite the already excellent clinical outcomes for most patients, challenges remain with regard to deepening initial responses, prolonging treatment-free remission, and providing efficacious and tolerable options for patients with refractory disease .
特性
IUPAC Name |
(3Z)-5-[(1-ethylpiperidin-4-yl)amino]-3-[(3-fluorophenyl)-(5-methyl-1H-imidazol-2-yl)methylidene]-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28FN5O/c1-3-32-11-9-19(10-12-32)30-20-7-8-22-21(14-20)24(26(33)31-22)23(25-28-15-16(2)29-25)17-5-4-6-18(27)13-17/h4-8,13-15,19,30H,3,9-12H2,1-2H3,(H,28,29)(H,31,33)/b24-23- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQYDVBIPXAAJA-VHXPQNKSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC2=CC3=C(C=C2)NC(=O)C3=C(C4=CC(=CC=C4)F)C5=NC=C(N5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCC(CC1)NC2=CC\3=C(C=C2)NC(=O)/C3=C(/C4=CC(=CC=C4)F)\C5=NC=C(N5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28FN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
XL999 is a potent inhibitor of key receptor tyrosine kinases implicated in the development and maintenance of tumor vasculature and in the proliferation of some tumor cells. It inhibits FGFR1, FGFR3, RET, VEGFR2 and PDGFR, and is also a potent inhibitor of FLT3, an important driver of leukemia cell proliferation in some patients with acute myelogenous leukemia (AML). XL999 exhibited excellent activity in target-specific cellular functional assays. | |
| Record name | XL999 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05014 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Tyrosine kinase-IN-1 | |
CAS RN |
705946-27-6, 921206-68-0 | |
| Record name | XL-999 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0705946276 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | XL999 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05014 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | XL-999 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6I7PLF6N8L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2-Methoxy-N-[(2E)-3-[4-[[3-methyl-4-[(6-methyl-3-pyridinyl)oxy]phenyl]amino]-6-quinazolinyl]-2-propen-1-yl]acetamide](/img/structure/B1684472.png)



